molecular formula C16H22N2OS B14176902 N-Benzyl-N,4-dimethyl-N~2~-(sulfanylidenemethylidene)-L-leucinamide CAS No. 919113-11-4

N-Benzyl-N,4-dimethyl-N~2~-(sulfanylidenemethylidene)-L-leucinamide

Katalognummer: B14176902
CAS-Nummer: 919113-11-4
Molekulargewicht: 290.4 g/mol
InChI-Schlüssel: IXYYNWWPSXRWFF-AWEZNQCLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Benzyl-N,4-dimethyl-N~2~-(sulfanylidenemethylidene)-L-leucinamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a benzyl group, a dimethyl group, and a sulfanylidenemethylidene group attached to an L-leucinamide backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N,4-dimethyl-N~2~-(sulfanylidenemethylidene)-L-leucinamide typically involves the following steps:

    Starting Materials: The synthesis begins with L-leucine, benzyl chloride, and dimethylamine.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A suitable solvent such as dichloromethane or tetrahydrofuran is used.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-Benzyl-N,4-dimethyl-N~2~-(sulfanylidenemethylidene)-L-leucinamide can undergo various chemical reactions, including:

    Oxidation: The sulfanylidenemethylidene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the sulfanylidenemethylidene group.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted benzyl derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of N-Benzyl-N,4-dimethyl-N~2~-(sulfanylidenemethylidene)-L-leucinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-Benzyl-N-methyl-L-leucinamide: Lacks the dimethyl and sulfanylidenemethylidene groups.

    N-Benzyl-N,4-dimethyl-L-leucinamide: Lacks the sulfanylidenemethylidene group.

    N-Benzyl-N,4-dimethyl-N~2~-(methylidene)-L-leucinamide: Lacks the sulfur atom in the sulfanylidenemethylidene group.

Uniqueness

N-Benzyl-N,4-dimethyl-N~2~-(sulfanylidenemethylidene)-L-leucinamide is unique due to the presence of the sulfanylidenemethylidene group, which imparts distinct chemical and biological properties. This group can participate in specific reactions and interactions that are not possible with similar compounds lacking this functionality.

Eigenschaften

CAS-Nummer

919113-11-4

Molekularformel

C16H22N2OS

Molekulargewicht

290.4 g/mol

IUPAC-Name

(2S)-N-benzyl-2-isothiocyanato-N,4,4-trimethylpentanamide

InChI

InChI=1S/C16H22N2OS/c1-16(2,3)10-14(17-12-20)15(19)18(4)11-13-8-6-5-7-9-13/h5-9,14H,10-11H2,1-4H3/t14-/m0/s1

InChI-Schlüssel

IXYYNWWPSXRWFF-AWEZNQCLSA-N

Isomerische SMILES

CC(C)(C)C[C@@H](C(=O)N(C)CC1=CC=CC=C1)N=C=S

Kanonische SMILES

CC(C)(C)CC(C(=O)N(C)CC1=CC=CC=C1)N=C=S

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.